

Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)pyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of **2-(1H-pyrazol-1-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this molecule. Furthermore, it outlines the experimental protocols for acquiring these spectra, offering a foundational resource for researchers engaged in the synthesis and characterization of related compounds.

Spectroscopic Data

The spectroscopic data for **2-(1H-pyrazol-1-yl)pyridine** is summarized below, providing key identifiers for the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ^1H NMR Spectroscopic Data for **2-(1H-pyrazol-1-yl)pyridine** (400 MHz, CDCl_3)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.59	m	Pyridinyl 6-H
8.39	s	Pyrazolyl 5-H
7.90	d	Pyridinyl 3-H
7.80	m	Pyridinyl 4-H
7.73	s	Pyrazolyl 3-H
7.15	s	Pyridinyl 5-H
6.45	m	Pyrazolyl 4-H

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-(1H-pyrazol-1-yl)pyridine**

Predicted Chemical Shift (δ) ppm	Assignment
151.5	Pyridinyl C2
149.8	Pyridinyl C6
141.2	Pyrazolyl C5
138.5	Pyridinyl C4
126.9	Pyrazolyl C3
121.8	Pyridinyl C5
112.5	Pyridinyl C3
107.8	Pyrazolyl C4

Note: The ^{13}C NMR data is predicted based on typical chemical shifts for pyridine and pyrazole moieties and requires experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2-(1H-pyrazol-1-yl)pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (Aromatic)
1600 - 1475	Medium	C=C and C=N stretching (Aromatic rings)
1300 - 1000	Strong	C-N stretching
900 - 690	Strong	C-H out-of-plane bending (Aromatic)

Note: These are expected absorption ranges and may vary slightly based on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like **2-(1H-pyrazol-1-yl)pyridine** typically exhibit characteristic absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for **2-(1H-pyrazol-1-yl)pyridine** in Methanol

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~254	-	$\pi \rightarrow \pi^*$ (Pyridine)
~210	-	$\pi \rightarrow \pi^*$ (Pyrazole)

Note: The exact absorption maxima and molar absorptivity values require experimental determination.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of 2-(1H-pyrazol-1-yl)pyridine

A general procedure for the synthesis involves the reaction of 2-bromopyridine with pyrazole in the presence of a base and a suitable solvent, such as xylene, under reflux conditions. The product is then purified using column chromatography.^[1]

NMR Spectroscopy

To obtain ^1H and ^{13}C NMR spectra, the purified solid sample of **2-(1H-pyrazol-1-yl)pyridine** is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer.

IR Spectroscopy

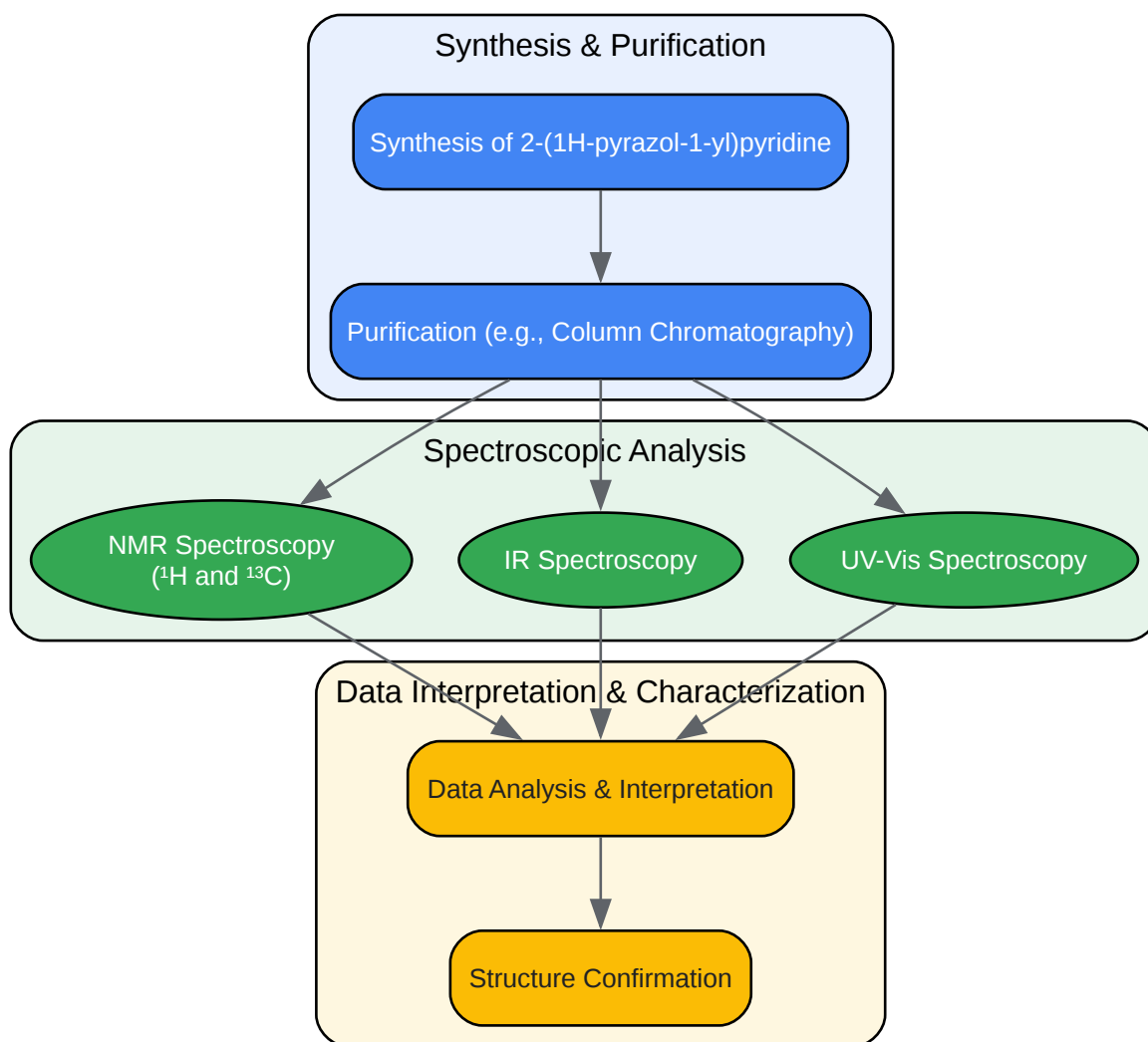
The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of **2-(1H-pyrazol-1-yl)pyridine** is prepared in a UV-transparent solvent, such as methanol. The UV-Vis absorption spectrum is then recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(1H-pyrazol-1-yl)pyridine**.

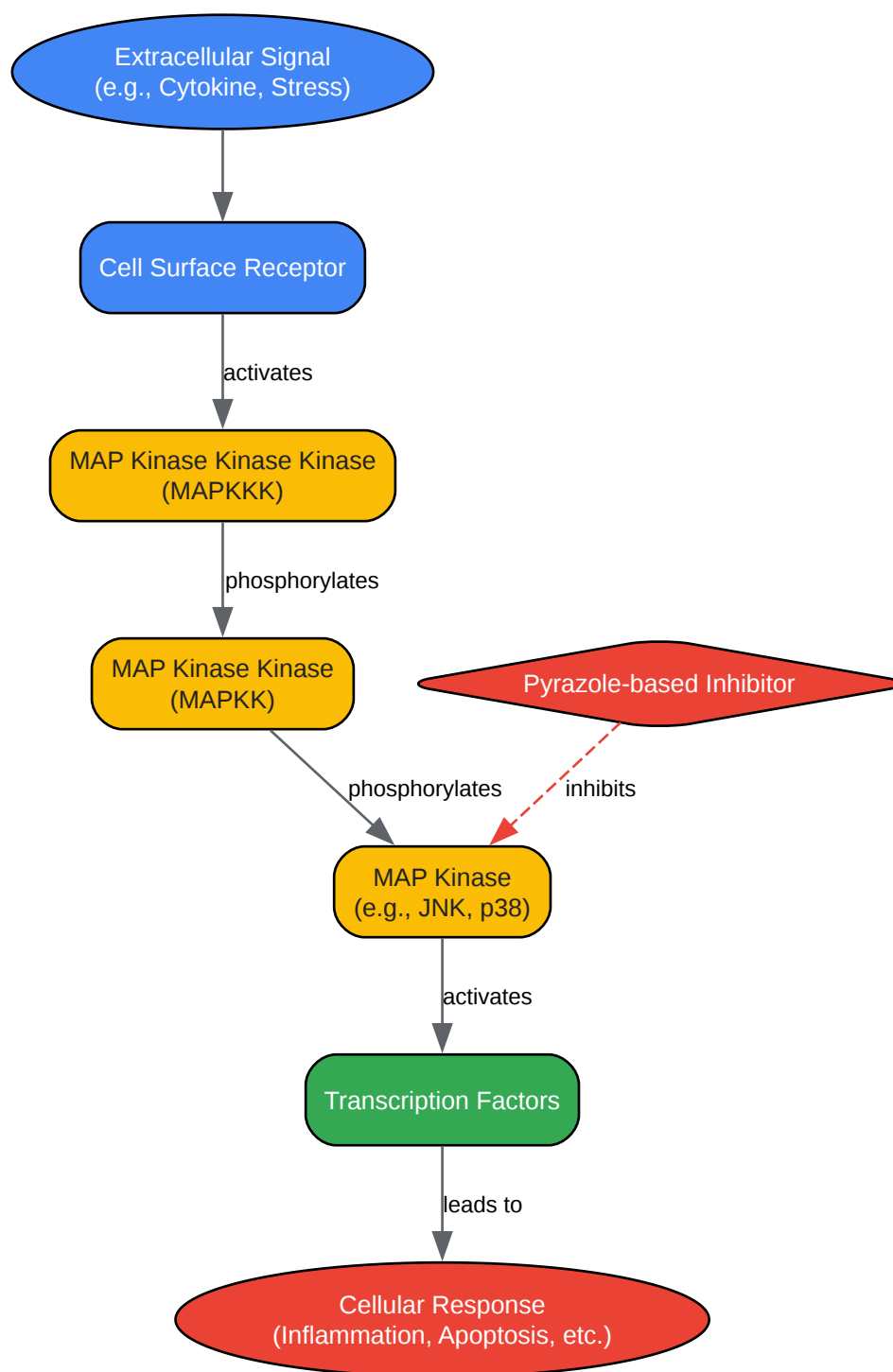


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Caption: Workflow for the synthesis and spectroscopic characterization of **2-(1H-pyrazol-1-yl)pyridine**.

Signaling Pathways

While **2-(1H-pyrazol-1-yl)pyridine** itself is a building block, pyrazole and pyridine moieties are present in numerous biologically active molecules that modulate various signaling pathways. For instance, pyrazole derivatives are known to act as inhibitors of kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in inflammatory and stress responses. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.



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Caption: Generalized MAP kinase signaling pathway targeted by pyrazole-based inhibitors.

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References

- 1. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
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